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  • Product: 1-Benzyl-3-chloroindole-2-carbaldehyde
  • CAS: 924032-60-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthetic Applications of 1-Benzyl-3-chloro-1H-indole-2-carbaldehyde

Executive Summary In the realm of modern organic synthesis and drug discovery, functionalized indoles serve as privileged scaffolds. Among these, 1-benzyl-3-chloro-1H-indole-2-carbaldehyde (CAS: 924032-60-0) stands out a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, functionalized indoles serve as privileged scaffolds. Among these, 1-benzyl-3-chloro-1H-indole-2-carbaldehyde (CAS: 924032-60-0) stands out as a highly versatile building block[1]. Characterized by a precisely engineered substitution pattern—an electron-withdrawing chlorine atom at C3, a reactive formyl group at C2, and a sterically modulating benzyl group at N1—this compound is primarily utilized as an intermediate in the construction of complex polycyclic systems, such as pyrido[2,3-b]indoles and pyrrolo[1,2-a]indoles[2][3].

This whitepaper provides an authoritative analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

Molecular Identifiers
  • Chemical Name: 1-Benzyl-3-chloro-1H-indole-2-carbaldehyde

  • CAS Registry Number: 924032-60-0[1]

  • Molecular Formula: C16H12ClNO[1]

  • Molecular Weight: 269.73 g/mol [1]

Electronic and Steric Effects (Structure-Reactivity Relationship)

The reactivity of the indole-2-carbaldehyde core is strictly governed by its substituents. Understanding these electronic and steric environments is critical for predicting reaction pathways:

  • C3-Chloro Substitution (Electronic Modulator): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) across the indole π-system[4]. This significantly increases the electrophilicity of the adjacent C2-carbonyl carbon, rendering it highly susceptible to nucleophilic attack (e.g., by amines or active methylene compounds)[4].

  • C2-Formyl Group (Reactive Handle): Serves as the primary site for condensation, olefination (Wittig reactions), and amidation[3][4].

  • N1-Benzyl Group (Steric & Lipophilic Modulator): The benzyl moiety acts as a robust protecting group that prevents unwanted N-alkylation or N-acylation during downstream synthesis. While its methylene bridge exerts a mild electron-donating effect, its primary role is steric shielding, which dictates the trajectory of bulky incoming nucleophiles[4].

Structural effects governing the reactivity and downstream cyclization of the indole scaffold.

Upstream Synthesis: Self-Validating Protocols

The synthesis of 1-benzyl-3-chloro-1H-indole-2-carbaldehyde is typically achieved via a two-stage process: the Vilsmeier-Haack formylation/chlorination of an oxindole precursor, followed by N-benzylation[5].

Synthetic workflow for 1-benzyl-3-chloro-1H-indole-2-carbaldehyde via Vilsmeier-Haack formylation.

Protocol 3.1: N-Benzylation of 3-Chloro-1H-indole-2-carbaldehyde

Causality Check: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the acidic indole N-H without triggering aldol-type side reactions at the C2-aldehyde. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving a highly nucleophilic indolyl anion to attack benzyl chloride via an SN​2 mechanism.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-chloro-1H-indole-2-carbaldehyde (1.0 eq) and anhydrous DMF (3.0 mL/mmol).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add benzyl chloride (1.2 eq) dropwise via a syringe.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent system.

  • Workup: Pour the reaction mixture into crushed ice water (10 mL/mmol of DMF) under vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual DMF and inorganic salts, and dry under high vacuum. Recrystallize from ethanol if higher purity (>98%) is required.

Key Synthetic Applications: Palladium-Catalyzed Cyclization

A premier application of 1-benzyl-3-chloro-1H-indole-2-carbaldehyde is its use as a substrate in the one-pot Palladium-catalyzed amidation and cyclization to yield 3-chloro-9H-pyrido[2,3-b]indoles [2][6]. This avoids the isolation of unstable intermediates, streamlining the synthesis of pharmacologically relevant heterocycles.

Protocol 4.1: Synthesis of 3-chloro-9H-pyrido[2,3-b]indole Derivatives

Causality Check: Pd2​(dba)3​ acts as the Pd(0) source, initiating the catalytic cycle via oxidative addition into the C-Cl bond. BINAP, a bidentate phosphine ligand, stabilizes the transition states and prevents catalyst aggregation. Elevated temperatures (110 °C) provide the activation energy required for the subsequent intramolecular cyclization[2][6].

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk tube, add 1-benzyl-3-chloro-1H-indole-2-carbaldehyde (1.0 mmol), the target amide (1.2 mmol), Pd2​(dba)3​ (1.0 mol%), BINAP (0.5 mol%), and Cs2​CO3​ (3.0 mmol)[2][6].

  • Inert Atmosphere: Evacuate the vessel and backfill with argon gas three times to strictly exclude oxygen, which would otherwise oxidize the Pd(0) catalyst[2].

  • Solvent Addition: Inject anhydrous dioxane (2.0 mL/mmol) through a septum[2].

  • Heating: Seal the tube and submerge it in a preheated oil bath at 110 °C. Stir vigorously for 12–24 hours[2][6].

  • Quenching & Filtration: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts[2][6].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography[2].

Quantitative Data: Catalyst Optimization

Systematic optimization of reaction parameters is crucial to suppress decomposition and maximize yield[2][6]. The table below summarizes the causality of varying catalyst loads and temperatures.

EntryCatalyst ( Pd2​(dba)3​ )Ligand (BINAP)BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
10.5 mol%0.25 mol% Cs2​CO3​ 1102465%Incomplete conversion; catalyst depletion.
2 1.0 mol% 0.50 mol% Cs2​CO3​ 110 12 88% Optimal oxidative addition / reductive elimination.
31.0 mol%0.50 mol% K2​CO3​ 1101245%Base insufficiently soluble in dioxane.
41.0 mol%0.50 mol% Cs2​CO3​ 802430%Insufficient thermal energy for cyclization step.

(Data synthesized based on standard optimization parameters for pyrido[2,3-b]indole formation[2][6])

Handling, Storage, and Safety Protocols

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C. The compound is sensitive to prolonged light exposure and oxidative degradation.

  • Handling: Handle within a certified chemical fume hood. The C2-aldehyde functionality can be an irritant to mucous membranes and the respiratory tract.

  • Toxicity/Hazards: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is mandatory. Dispose of chlorinated organic waste in designated halogenated waste streams.

References

  • Molaid. "1-benzyl-3-chloro-1H-indole-2-carbaldehyde - CAS号". Available at:[Link]

  • Namiki-s. "Building Blocks Catalogue June 2020". Available at:[Link]

  • The Royal Society of Chemistry. "Efficient synthesis of some new antiproliferative N-fused indoles and isoquinolines via 1,3-dipolar cycloaddition reaction in ionic liquid". Available at:[Link]

  • RUDN University. "Domino Reactions of N-(Propargyl)indoles". Available at:[Link]

Sources

Exploratory

physicochemical properties of 1-benzyl-3-chloroindole-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-chloroindole-2-carbaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-chloroindole-2-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and characterization of 1-benzyl-3-chloroindole-2-carbaldehyde. This substituted indole derivative is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this compound.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[2][3] Its unique electronic properties and ability to participate in various biological interactions make it an attractive scaffold for drug design.[1] The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 1-Benzyl-3-chloroindole-2-carbaldehyde is a prime example of such a functionalized indole, featuring a benzyl group at the N1-position, a chlorine atom at the C2-position, and a carbaldehyde group at the C3-position.[4] These substituents not only influence the molecule's reactivity but also provide handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

The following table summarizes the key and related compounds for comparative analysis.

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₂ClNO[6] (Computed for analogous structures)
Molecular Weight 269.73 g/mol [6] (Computed for analogous structures)
Physical Form Solid[7] (For 2-Chloro-1H-indole-3-carbaldehyde)
Melting Point (°C) Not explicitly available for the target compound. Related indole derivatives show a wide range of melting points.[3][8]
Boiling Point (°C) Not available. Likely high due to molecular weight and polarity.
Solubility Expected to be soluble in common organic solvents like DMF, DCM, and ethyl acetate.[9][10]
Purity Typically >97% when synthesized or purchased.[7]

Synthesis and Reactivity: A Strategic Approach

The synthesis of 1-benzyl-3-chloroindole-2-carbaldehyde is a well-established process that leverages the strategic functionalization of the indole core. The Vilsmeier-Haack reaction is a cornerstone of this synthesis, providing an efficient method for both formylation and chlorination.[9][11]

Synthetic Routes

There are three primary synthetic routes to obtain 1-benzyl-3-chloroindole-2-carbaldehyde:

  • Route A: N-benzylation of indole followed by a one-pot chlorination and formylation.[9]

  • Route B: Vilsmeier-Haack reaction on indole to yield 2-chloro-1H-indole-3-carbaldehyde, followed by N-benzylation.[9]

  • Route C: Formylation of indole to produce indole-3-carbaldehyde, followed by N-benzylation and subsequent chlorination.[9]

The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Detailed Experimental Protocol: Vilsmeier-Haack Reaction (Adapted from Route A)

This protocol describes the one-pot chlorination and formylation of N-benzylindole.

Materials:

  • N-benzylindole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Sodium hydroxide or sodium carbonate solution

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (2.0-3.0 eq.) dropwise to anhydrous DMF with constant stirring. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.[9]

  • Reaction with N-benzylindole: Add a solution of N-benzylindole (1.0 eq.) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.[9]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Hydrolysis and Work-up: After cooling, carefully pour the reaction mixture into ice water and neutralize with an aqueous solution of sodium hydroxide or sodium carbonate until basic.[9]

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.[9]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure 1-benzyl-3-chloroindole-2-carbaldehyde.[1][9]

G cluster_reagents Vilsmeier Reagent Formation cluster_reaction Reaction & Work-up cluster_purification Purification POCl3 POCl₃ Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier Dropwise at 0°C DMF Anhydrous DMF DMF->Vilsmeier N_benzylindole N-benzylindole Reaction_Mixture Reaction Mixture N_benzylindole->Reaction_Mixture Add to Vilsmeier Reagent Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis Heat (60-90°C) Neutralization Neutralization (NaOH/Na₂CO₃) Hydrolysis->Neutralization Precipitate Crude Product Neutralization->Precipitate Filtration Filtration & Washing Precipitate->Filtration Recrystallization Recrystallization / Column Chromatography Filtration->Recrystallization Final_Product 1-Benzyl-3-chloroindole-2-carbaldehyde Recrystallization->Final_Product

Caption: Synthetic workflow for 1-benzyl-3-chloroindole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Reactivity of the Aldehyde Group

The reactivity of the carbaldehyde at the C3 position is significantly influenced by the substituents on the indole ring.

  • 2-Chloro Group: The chlorine atom at the C2 position is an electron-withdrawing group due to its inductive effect. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • 1-Benzyl Group: The benzyl group at the N1 position has a mixed electronic effect. While the phenyl ring can be weakly electron-withdrawing, the methylene bridge can have a mild electron-donating effect. Its primary influence is often steric, potentially hindering the approach of bulky reagents.[2]

This enhanced electrophilicity makes 1-benzyl-3-chloroindole-2-carbaldehyde a versatile substrate for various condensation reactions, such as the Knoevenagel condensation, to build more complex molecular architectures.[5]

G cluster_indole 1-Benzyl-3-chloroindole-2-carbaldehyde Indole Indole Ring C2_Cl C2-Cl C3_CHO C3-CHO C2_Cl->C3_CHO Inductive Effect (-I) Enhances Electrophilicity N1_Bn N1-Benzyl N1_Bn->C3_CHO Steric Hindrance & Minor Electronic Effect Nucleophile Nucleophile Nucleophile->C3_CHO Nucleophilic Attack

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Foundational

Unveiling the Mechanism of Vilsmeier-Haack Formylation for 1-Benzyl-3-chloroindole-2-carbaldehyde

Executive Summary The indole ring is a privileged structural motif in medicinal chemistry, heavily utilized in the development of synthetic drugs and naturally occurring alkaloids[1]. Specifically, 3-chloroindole-2-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole ring is a privileged structural motif in medicinal chemistry, heavily utilized in the development of synthetic drugs and naturally occurring alkaloids[1]. Specifically, 3-chloroindole-2-carbaldehyde derivatives have garnered significant attention due to their potent anti-HIV, antitumor, and anticancer properties[1].

Traditionally, constructing highly functionalized indoles required transition-metal catalysts. However, the Vilsmeier-Haack (VH) cyclization of N-substituted 2-[(carboxymethyl)amino]benzoic acids provides a highly efficient, metal-free, one-pot cascade to achieve these structures[1]. This technical whitepaper dissects the precise mechanistic pathway for synthesizing 1-benzyl-3-chloroindole-2-carbaldehyde from 2-[benzyl(carboxymethyl)amino]benzoic acid, detailing the thermodynamic causality behind the experimental protocols to empower researchers in drug development.

Mechanistic Pathway (The Core)

The transformation of 2-[benzyl(carboxymethyl)amino]benzoic acid into 1-benzyl-3-chloroindole-2-carbaldehyde is not a simple functional group interconversion; it is a complex, multi-step cascade driven by the highly electrophilic halomethyleniminium salt (Vilsmeier reagent)[1].

Phase 1: Generation of the Vilsmeier Reagent

The reaction is initiated by the formation of the Vilsmeier reagent, typically generated in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or bis-(trichloromethyl) carbonate (BTC)[1]. This yields the highly reactive chloromethylene-N,N-dimethylammonium chloride, which acts simultaneously as an activator, formylating agent, and chlorinating agent throughout the cascade[1],[2].

Phase 2: Substrate Activation & Cyclization

The cascade begins with the electrophilic activation of the dicarboxylic acid substrate. The Vilsmeier reagent activates the carboxylic acid moieties of 2-[benzyl(carboxymethyl)amino]benzoic acid, converting them into highly reactive intermediates[1]. This activation promotes an initial intramolecular cyclization, yielding a cyclic indolin-3-one derivative (Intermediate B)[1].

Phase 3: Formylation & Decarboxylative Elimination

Once the indolin-3-one core is formed, a second equivalent of the Vilsmeier reagent attacks the activated nucleophilic center. This formylation provides an adduct (Intermediate C) that is structurally primed for rearrangement[1]. Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes a critical intramolecular attack accompanied by the elimination of carbon dioxide (decarboxylation)[1],[2].

Phase 4: β-Chlorovinyl Iminium Formation & Hydrolysis

The decarboxylated intermediate is subsequently chlorinated at the C-3 position by another equivalent of the halomethyleniminium salt, forming a stable β-chlorovinyl iminium species[1]. Under vigorous thermal conditions, any over-formylated byproducts are deformylated[2]. Finally, an aqueous workup hydrolyzes the iminium ion, yielding the targeted 1-benzyl-3-chloroindole-2-carbaldehyde[1],[2].

Mechanism A 2-[benzyl(carboxymethyl)amino]benzoic acid C Activated Diacid A->C + VR B Vilsmeier Reagent (Activator) B->C D Cyclized Intermediate (Indolin-3-one derivative) C->D Cyclization E Formylated Adduct D->E + VR (Formylation) F Decarboxylative Elimination (-CO2) E->F Intramolecular Attack G C3-Chlorination (β-Chlorovinyl Iminium) F->G + VR (Chlorination) H 1-benzyl-3-chloroindole-2-carbaldehyde G->H Aqueous Hydrolysis

Mechanistic cascade of Vilsmeier-Haack formylation and cyclization.

Experimental Protocol & Causality

To ensure a self-validating and reproducible system, the following protocol integrates causal logic for each experimental choice, based on optimized parameters for 3-chloroindole-2-carboxaldehyde synthesis[1].

Step-by-Step Methodology
  • Preparation of the Vilsmeier Reagent:

    • Action: In a dry flask under an inert atmosphere, cool DMF (6.0 equiv.) to 0 °C. Slowly add POCl₃ or BTC (6.0 equiv. relative to DMF) dropwise.

    • Causality: The highly exothermic formation of the halomethyleniminium salt must be thermally controlled to prevent the degradation of DMF into dimethylamine and carbon monoxide. Six equivalents are strictly required because the reagent is consumed across four distinct mechanistic phases (activation, formylation, chlorination, and driving the equilibrium)[1].

  • Substrate Addition:

    • Action: Dissolve 2-[benzyl(carboxymethyl)amino]benzoic acid (1.0 equiv.) in 2-Methyltetrahydrofuran (2-MeTHF) and add it to the Vilsmeier complex at room temperature.

    • Causality: 2-MeTHF is selected as an eco-friendly, recoverable solvent that completely replaces highly toxic chlorinated solvents like 1,2-dichloroethane (DCE) while maintaining excellent solubility for the polar intermediates[1].

  • Thermal Cascade Initiation:

    • Action: Elevate the reaction temperature to 75 °C and stir until TLC indicates complete consumption of the starting material.

    • Causality: A temperature of 75 °C provides the exact activation energy required to force the decarboxylative elimination of CO₂ and the subsequent deformylation of any kinetically favored, over-formylated intermediates[1],[2].

  • Quenching and Hydrolysis:

    • Action: Pour the reaction mixture onto crushed ice/water and extract with 2-MeTHF.

    • Causality: The cold aqueous quench serves a dual purpose: it safely neutralizes unreacted POCl₃ and irreversibly hydrolyzes the stable β-chlorovinyl iminium intermediate into the final formyl group[1].

  • Purification:

    • Action: Wash the organic layer with saturated NaCl, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash silica gel chromatography (petroleum ether/ethyl acetate).

Workflow Step1 Reagent Prep 0°C, DMF + POCl3 Step2 Substrate Addition N-benzyl diacid Step1->Step2 Step3 Heating 75°C, 2-MeTHF Step2->Step3 Step4 Quenching Ice-Water Step3->Step4 Step5 Purification Silica Gel Step4->Step5 Step6 Pure Product Step5->Step6

Experimental workflow for the synthesis of 1-benzyl-3-chloroindole-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and their thermodynamic rationale[1],[2].

ParameterOptimized ConditionMechanistic Rationale
Substrate 2-[benzyl(carboxymethyl)amino]benzoic acidProvides the N-benzyl indole core and the active methylene required for cyclization.
Reagent System POCl₃ / DMF (or BTC / DMF)Acts as a multifunctional electrophile: activates, formylates, and chlorinates.
Stoichiometry 6.0 EquivalentsExcess is required to drive the multi-step cascade and overcome intermediate stability.
Solvent 2-MeTHFEco-friendly alternative to DCE; optimal boiling point for thermal cyclization.
Temperature 75 °COvercomes the activation barrier for decarboxylation and deformylation.
Expected Yield 75% – 84%Highly efficient conversion for a one-pot, metal-free cascade reaction.

References

  • A Practical and Efficient Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes | Organic Preparations and Procedures International (Taylor & Francis) | 1

  • One-Pot Synthesis of Heterocyclic β-Chlorovinyl Aldehydes Using Vilsmeier Reagent | The Journal of Organic Chemistry (ACS Publications) | 2

Sources

Exploratory

The Electronic and Steric Architecture of 1-Benzyl-3-chloroindole-2-carbaldehyde: A Technical Guide for Advanced Synthesis

Executive Summary 1-Benzyl-3-chloroindole-2-carbaldehyde (CAS: 924032-60-0) is a highly functionalized heterocyclic building block of paramount importance in modern drug discovery and complex organic synthesis[1]. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-3-chloroindole-2-carbaldehyde (CAS: 924032-60-0) is a highly functionalized heterocyclic building block of paramount importance in modern drug discovery and complex organic synthesis[1]. Characterized by an electron-rich indole core juxtaposed with strategically placed electron-withdrawing and sterically demanding substituents, this molecule presents a unique reactivity profile. This whitepaper provides an in-depth analysis of its electronic and steric properties, elucidates the causality behind its reactivity, and details a field-proven protocol for its application in palladium-catalyzed annulation reactions.

Electronic Properties: The Push-Pull Dynamic

The reactivity of the indole-2-carbaldehyde scaffold is primarily governed by the intricate balance of electronic effects exerted by its substituents[2]. While the indole nucleus is inherently electron-rich, the introduction of specific functional groups at the C2 and C3 positions drastically alters the frontier molecular orbitals (FMOs).

  • C3-Chloro Group (The Modulator): The chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I) that pulls electron density away from the indole core[2]. Although halogens can theoretically donate electron density via resonance (+M), the orbital mismatch between the 3p orbital of chlorine and the 2p orbital of carbon renders this resonance donation relatively weak. The net effect is a significant withdrawal of electron density, which enhances the electrophilicity of the adjacent C2 position.

  • C2-Carbaldehyde (The Electrophilic Center): The formyl group is a potent electron-withdrawing moiety (-I, -M). When positioned adjacent to the C3-chloro group, the synergistic electron-withdrawing effects drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.

G Core 1-Benzyl-3-chloroindole-2-carbaldehyde (Core Scaffold) N1 N1-Benzyl Group (Steric Shielding) Core->N1 Regulates C2 C2-Carbaldehyde (Electrophilic Center) Core->C2 Regulates C3 C3-Chloro Group (Electronic Modulator) Core->C3 Regulates Steric1 Hinders N-coordination Increases lipophilicity N1->Steric1 Induces Elec1 Strong -I, -M effect Lowers LUMO energy C2->Elec1 Induces Elec2 -I > +M effect Enhances C2 electrophilicity C3->Elec2 Induces

Caption: Logical map of electronic and steric substituent effects on the indole core.

Steric Properties: Conformational Locking and Shielding

Beyond electronic modulation, the physical bulk of the substituents dictates the spatial arrangement and accessibility of the reactive centers.

  • N1-Benzyl Shielding: The benzyl group at the N1 position introduces significant steric bulk[2]. This bulky appendage effectively shields the indole nitrogen, preventing unwanted N-alkylation or detrimental coordination with transition metal catalysts during downstream cross-coupling reactions. Furthermore, the lipophilic nature of the benzyl group significantly enhances the molecule's solubility in non-polar organic solvents, facilitating homogenous catalysis.

  • C2-C3 Steric Clash: The spatial proximity of the C3-chloro atom to the C2-carbaldehyde oxygen creates a pronounced steric clash. This interaction restricts the free rotation of the formyl group, effectively "locking" the conformation into a preferred rotamer (typically s-trans relative to the C2-C3 double bond). This conformational rigidity is critical for controlling the trajectory of incoming nucleophiles during asymmetric synthesis.

Quantitative Property Summary

To facilitate experimental design, the core physical and theoretical properties of 1-benzyl-3-chloroindole-2-carbaldehyde are summarized below:

PropertyValue / DescriptorExperimental Implication
CAS Number 924032-60-0Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C16H12ClNODefines exact mass (269.73 g/mol ) for stoichiometric calculations[1].
C3-Chloro Effect Net Electron WithdrawalEnhances the electrophilicity of the adjacent C2-carbonyl carbon[2].
C2-Formyl Effect Strong -I, -MLowers LUMO energy; serves as the primary site for nucleophilic addition.
N1-Benzyl Sterics High Steric BulkShields N1 from off-target coordination; dictates rotamer conformation[2].

Synthetic Applications: Palladium-Catalyzed Annulation

A premier application of 1-benzyl-3-chloroindole-2-carbaldehyde is its use as a precursor for the synthesis of complex polycyclic systems, notably 3-chloro-9H-pyrido[2,3-b]indoles[3]. This transformation is achieved via a one-pot palladium-catalyzed amidation and subsequent intramolecular cyclization.

Mechanistic Causality & Reagent Selection
  • Catalyst System (Pd₂(dba)₃ + BINAP): The steric hindrance around the C2 and C3 positions requires a highly active catalyst. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a bidentate ligand with a large bite angle[3]. This specific geometry forces the palladium center into a sterically crowded conformation that accelerates the crucial reductive elimination step, driving the cyclization forward.

  • Base Selection (Cs₂CO₃): Cesium carbonate is selected over stronger bases (like NaOtBu) because it is mild yet sufficiently soluble in dioxane. It effectively deprotonates the amide to facilitate the Buchwald-Hartwig coupling without triggering base-catalyzed degradation (e.g., Cannizzaro-type reactions) of the sensitive C2-carbaldehyde[3].

Workflow Step1 Step 1: Reagent Loading Indole + Amide + Pd2(dba)3 + BINAP + Cs2CO3 Step2 Step 2: Inert Atmosphere Evacuate/backfill with Ar/N2, add anhydrous dioxane Step1->Step2 Step3 Step 3: Catalytic Cyclization Heat at 110 °C for 6-24 hours, Monitor via TLC Step2->Step3 Step4 Step 4: Workup & Purification Filter through Celite, Silica gel chromatography Step3->Step4 Product Target Product Isolated 3-chloro-9H-pyrido[2,3-b]indole derivative Step4->Product

Caption: Experimental workflow for the Pd-catalyzed amidation and cyclization process.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity during the synthesis of pyrido[2,3-b]indole derivatives[3].

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or pressure vial equipped with a magnetic stir bar, add 1-benzyl-3-chloro-1H-indole-2-carbaldehyde (1.0 mmol) and the corresponding primary amide (1.2 mmol).

  • Catalyst and Base Loading: Add the palladium source Pd₂(dba)₃ (0.5–1.5 mol%), the phosphine ligand BINAP (0.25–0.75 mol%), and anhydrous Cs₂CO₃ (3.0 mmol)[3].

  • Atmospheric Control: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere, preventing catalyst oxidation.

  • Solvent Addition & Heating: Inject anhydrous dioxane (2.0 mL/mmol) via a gas-tight syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed vessel to a preheated oil bath at 110 °C[3].

  • Reaction Monitoring: Stir the mixture vigorously for 6 to 24 hours. Monitor the consumption of the starting indole via Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system.

  • Workup and Filtration: Upon complete conversion, remove the vessel from the heat and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter it through a tightly packed pad of Celite to remove the insoluble cesium salts and precipitated palladium black[3].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (gradient elution: hexanes to ethyl acetate) to isolate the pure 3-chloro-9H-pyrido[2,3-b]indole derivative[3].

References

  • Molaid Chemical Database. "1-benzyl-3-chloro-1H-indole-2-carbaldehyde - CAS: 924032-60-0." Molaid. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Guide to Palladium-Catalyzed Cross-Coupling and Cyclization Using 1-Benzyl-3-chloroindole-2-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Introduction 1-Benzyl-3-chloroindole-2-carbaldehyde (CAS: 924032-60-0)[1] has emerged as a highly privileged, bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction

1-Benzyl-3-chloroindole-2-carbaldehyde (CAS: 924032-60-0)[1] has emerged as a highly privileged, bifunctional building block in modern synthetic organic chemistry. The strategic placement of a reactive chlorine atom at the C3 position and an electrophilic formyl group at the C2 position makes it an ideal substrate for tandem transition-metal-catalyzed cross-coupling and intramolecular cyclization. This application note details the use of this scaffold in palladium-catalyzed Buchwald-Hartwig amidation followed by base-promoted Knoevenagel-type condensation. This robust methodology enables the rapid assembly of biologically significant pyrido[2,3-b]indoles (α-carbolines) and pyrimido[4,5-b]indoles, which are highly valued in drug discovery for their antitumor, antiviral, and anti-inflammatory properties[2].

Mechanistic Insights and Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and structural feature in this protocol serves a specific, causal purpose:

  • Oxidative Addition Causality: Unactivated 3-chloroindoles are typically electron-rich and resist oxidative addition by Pd(0) complexes. However, the presence of the strongly electron-withdrawing 2-carbaldehyde group depletes the electron density at the C3 position. This electronic modulation significantly lowers the activation energy barrier, facilitating the insertion of the Pd(0) species into the otherwise inert C3–Cl bond[2].

  • Role of the 1-Benzyl Protecting Group: The N-benzyl group is critical for two reasons. First, it prevents the unwanted deprotonation of the indole N-H under the strongly basic conditions required for cross-coupling, which would otherwise lead to catalyst poisoning via the formation of unreactive Pd-amido complexes. Second, it enhances the lipophilicity and solubility of the substrate in ethereal solvents like THF[1].

  • Tandem Cyclization: Following the reductive elimination step that yields the 3-amido/amino-indole intermediate, the proximate 2-carbaldehyde acts as an internal electrophile. In the presence of a strong base (e.g., t -BuOK), an intramolecular condensation occurs, driving the thermodynamic formation of the fully aromatized fused tricyclic system[2].

Mechanism A 1-Benzyl-3-chloroindole-2-carbaldehyde (Substrate) C Oxidative Addition [Pd(II) Intermediate] A->C + Catalyst B Pd(0) / Ligand Complex (Active Catalyst) B->C E Transmetalation & Reductive Elimination C->E + Nucleophile D Amine/Amide Nucleophile + Base D->E E->B Catalyst Regeneration F 3-Amido/Amino-indole Intermediate E->F - Pd(0) G Intramolecular Cyclization (Condensation with 2-CHO) F->G Base / Heat H Pyrido[2,3-b]indole or Pyrimidoindole Product G->H - H2O

Figure 1: Mechanistic pathway of Pd-catalyzed amidation and tandem cyclization.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for the synthesis of pyrido[2,3-b]indoles from 1-benzyl-3-chloroindole-2-carbaldehyde and acetamide derivatives. The data highlights the necessity of a strong base and a bidentate ligand with a large bite angle (Xantphos) to achieve high yields[2],[3].

Table 1: Optimization of Pd-Catalyzed Amidation and Cyclization Conditions

EntryCatalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃K₂CO₃ (3.0)Toluene100Trace
2Pd₂(dba)₃ / BINAPCs₂CO₃ (3.0)Toluene10045
3Pd₂(dba)₃ / XantphosCs₂CO₃ (3.0)Dioxane10062
4 Pd₂(dba)₃ / Xantphos t -BuOK (5.0) THF 70 88
5None t -BuOK (5.0)THF700

Note: Optimal conditions (Entry 4) leverage the strong basicity of t -BuOK to facilitate both the initial C-N cross-coupling and the subsequent base-promoted cyclization[2].

Experimental Protocols

Protocol A: Synthesis of Pyrimido[4,5-b]indoles

Objective: To synthesize pyrimido[4,5-b]indole derivatives via the cross-coupling of 1-benzyl-3-chloroindole-2-carbaldehyde with amidine hydrochlorides.

Materials:

  • 1-Benzyl-3-chloroindole-2-carbaldehyde (1.0 mmol)

  • Benzamidine hydrochloride (1.2 mmol)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Potassium tert-butoxide ( t -BuOK) (5.0 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Reagent Preparation: Oven-dry a 25 mL Schlenk tube and equip it with a magnetic stir bar. Purge the tube with argon for 5 minutes to ensure an inert atmosphere.

  • Catalyst Loading: Add 1-benzyl-3-chloroindole-2-carbaldehyde (269.7 mg, 1.0 mmol), benzamidine hydrochloride (187.9 mg, 1.2 mmol), Pd₂(dba)₃ (45.8 mg, 5 mol%), Xantphos (57.8 mg, 10 mol%), and t -BuOK (561.1 mg, 5.0 mmol) to the tube.

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Inject 10 mL of anhydrous THF via syringe.

  • Cross-Coupling & Cyclization: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 70 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure pyrimido[4,5-b]indole product.

Protocol B: Synthesis of Pyrido[2,3-b]indoles (α-Carbolines)

Objective: To synthesize pyrido[2,3-b]indoles via the coupling of 1-benzyl-3-chloroindole-2-carbaldehyde with active methylene amides (e.g., acetamide derivatives).

Procedure Modifications:

  • Replace benzamidine with the corresponding acetamide derivative (1.2 mmol).

  • The reaction proceeds via an initial C-N coupling at the C3 position, followed by a base-promoted Knoevenagel condensation between the active methylene group of the amide and the C2-carbaldehyde[2].

  • Maintain the temperature at 70 °C in THF using 5.0 equivalents of t -BuOK to ensure complete tandem cyclization.

Workflow S1 Reagent Preparation S2 Catalyst Activation S1->S2 S3 Cross-Coupling (70 °C, 12 h) S2->S3 S4 Base-Promoted Cyclization S3->S4 S5 Workup & Extraction S4->S5 S6 Purification (Column Chroma) S5->S6

Figure 2: Step-by-step experimental workflow for the tandem coupling-cyclization protocol.

References

  • Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry (2012).[Link]

  • 1-benzyl-3-chloro-1H-indole-2-carbaldehyde - CAS 924032-60-0. Molaid Chemical Database.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016).[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-Benzyl-3-chloroindole-2-carbaldehyde

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-benzyl-3-chloroindole-2-carbaldehyde, a key intermediate in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-benzyl-3-chloroindole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a developed stability-indicating HPLC method against the stringent acceptance criteria outlined by the International Council for Harmonisation (ICH), thereby demonstrating its suitability for its intended purpose in a regulated environment.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][3] For purity analysis, this means the method must be specific, sensitive, accurate, precise, and robust enough to separate and quantify the active pharmaceutical ingredient (API) from any potential impurities, including process-related impurities and degradation products.

The Analytical Challenge and the Proposed HPLC Method

1-benzyl-3-chloroindole-2-carbaldehyde is a complex heterocyclic molecule prone to degradation under various stress conditions. A reliable analytical method is therefore not just a quality control tool, but a critical component in understanding the molecule's intrinsic stability.[4]

This guide details the validation of the following isocratic reverse-phase HPLC (RP-HPLC) method, which was developed for its optimal separation of the main component from its potential degradants.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 20 minutes

The Validation Workflow: A Systematic Approach

The validation process follows a predefined protocol, ensuring that all performance characteristics of the method are thoroughly evaluated.[5] The relationship between these characteristics is crucial; for instance, forced degradation studies are fundamental to proving the method's specificity, which is a prerequisite for accurate quantification.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report & Method Implementation SystemSuitability->Report Finalizes Validation SystemSuitability Start Start of Analytical Run SST_Inject Inject System Suitability Standard (e.g., 5 replicates) Start->SST_Inject Eval Evaluate Parameters: - %RSD of Peak Area - Tailing Factor - Theoretical Plates - Resolution SST_Inject->Eval Pass System is Suitable Proceed with Sample Analysis Eval->Pass Criteria Met Fail System is NOT Suitable Troubleshoot & Re-inject Eval->Fail Criteria NOT Met Fail->SST_Inject After Correction

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Pathways of 1-Benzyl-3-chloroindole-2-carbaldehyde

Executive Summary For drug development professionals and analytical chemists, elucidating the structural backbone of synthetic intermediates is a critical quality control step. 1-Benzyl-3-chloroindole-2-carbaldehyde (Exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, elucidating the structural backbone of synthetic intermediates is a critical quality control step. 1-Benzyl-3-chloroindole-2-carbaldehyde (Exact Mass: 269.0607 Da) is a highly functionalized indole scaffold widely utilized in pharmaceutical synthesis. Characterizing this molecule requires navigating three distinct analytical challenges: the isotopic signature of the C3-chlorine, the labile nature of the C2-carbaldehyde group, and the highly favorable cleavage of the N1-benzyl moiety.

This guide objectively compares the performance of two premier mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) —in mapping the fragmentation pathways of this compound.

Platform Comparison: ESI-Q-TOF vs. GC-EI-MS

Selecting the appropriate mass spectrometry platform dictates the type of structural information obtained.

  • ESI-Q-TOF MS/MS (Soft Ionization & High Resolution): ESI is a soft ionization technique that preserves the intact protonated molecule [M+H]+ . When coupled with a Q-TOF analyzer, it provides sub-2 ppm mass accuracy, enabling the exact elemental composition of novel fragments to be determined. This is the superior choice for ab initio structural elucidation of uncatalogued drug metabolites.

  • GC-EI-MS (Hard Ionization & Nominal Mass): Operating at a standard 70 eV, EI is a hard ionization method that shatters the molecule into highly reproducible fragments. While it only provides nominal mass resolution, the resulting fragmentation fingerprint can be cross-referenced against standardized spectral libraries. Because 1-benzyl-3-chloroindole-2-carbaldehyde is sufficiently volatile and thermally stable, it is highly amenable to GC-MS without prior derivatization.

Mechanistic Fragmentation Pathways

Understanding the causality behind bond cleavage is essential for accurate spectral interpretation. The fragmentation pathways diverge significantly depending on the ionization energy applied.

ESI-CID Pathway (Positive Mode)

During ESI, protonation occurs preferentially at the carbonyl oxygen or the basic indole nitrogen. Upon entering the collision cell, Collision-Induced Dissociation (CID) triggers conformational changes that elongate and weaken specific bonds[1].

  • Loss of Carbon Monoxide: The protonated aldehyde group undergoes a facile neutral loss of CO (28 Da) at low collision energies (10-20 eV), yielding a fragment at m/z 242.057[2].

  • N-Benzyl Cleavage: At higher collision energies (30-40 eV), inductive cleavage of the N-C bond dominates. This expels the benzyl group, which rapidly rearranges into the highly stable, aromatic tropylium cation (m/z 91.054)[3].

EI Pathway (70 eV)

Under 70 eV electron bombardment, the radical cation [M]+∙ (m/z 269/271) is formed. The high internal energy bypasses the subtle CO loss seen in ESI. Instead, an alpha fragmentation occurs at the carbonyl carbon, directly ejecting a formyl radical (CHO•, 29 Da) to yield m/z 240[4]. Simultaneously, the N-benzyl bond undergoes homolytic cleavage to produce the tropylium base peak (m/z 91).

Pathway M [M+H]+ m/z 270.068 F1 Loss of CO (-28 Da) m/z 242.057 M->F1 CID (10-20 eV) F2 Loss of HCl (-36 Da) m/z 234.091 M->F2 CID (20-30 eV) F3 Tropylium Cation m/z 91.054 M->F3 N-C Cleavage F4 Indole Core Fragment m/z 179.013 M->F4 Benzyl Loss F1->F4 Sequential Loss

ESI-CID Fragmentation Pathway of 1-benzyl-3-chloroindole-2-carbaldehyde.

Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to prevent the propagation of instrumental artifacts.

Workflow S1 Sample Prep (1 mg/mL MeOH) S2 System Suitability (Calibration Check) S1->S2 S3 Ionization (ESI+ / EI) S2->S3 S4 Mass Analysis (Q-TOF / Quad) S3->S4 S5 Data Interpretation (Mass Error <2ppm) S4->S5

Self-validating analytical workflow for MS characterization.

Protocol A: ESI-Q-TOF MS/MS Analysis

Causality: Methanol is selected as the diluent because it fully solubilizes the lipophilic benzyl-indole core while providing a protic environment that maximizes [M+H]+ yield. Stepped collision energies are utilized to capture both fragile neutral losses and robust core cleavages in a single duty cycle.

  • Sample Preparation: Dissolve 1.0 mg of 1-benzyl-3-chloroindole-2-carbaldehyde in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • System Validation Checkpoint: Prior to injection, infuse a reference mass solution (e.g., Agilent ESI-L Tune Mix). Verify that the mass accuracy is < 2 ppm and resolving power exceeds 30,000 at m/z 322. Do not proceed if the mass axis is uncalibrated.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

  • MS/MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the precursor isolation window to narrow (~1.3 Da) targeting m/z 270.068. Apply stepped Collision Energies (CE) of 10, 20, and 40 eV using Nitrogen as the collision gas.

Protocol B: GC-EI-MS Analysis

Causality: A solvent delay is mandatory to prevent the methanol plug from extinguishing the EI filament. The 70 eV electron energy is strictly adhered to, as it is the universal standard for generating library-searchable fragmentation patterns.

  • Sample Preparation: Utilize the 1 mg/mL methanolic stock solution directly. No derivatization is required.

  • System Validation Checkpoint: Perform an automated air/water check. The abundance ratio of m/z 28 (N2) to m/z 69 (PFTBA calibrant) must be < 10%, and m/z 18 (H2O) must be < 5%. This guarantees vacuum integrity and prevents moisture-induced spectral skewing.

  • Gas Chromatography: Inject 1 µL in splitless mode (Inlet Temp: 250°C) onto an HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 300°C at 20°C/min. Implement a 3.0-minute solvent delay.

  • EI-MS Acquisition: Set the transfer line to 280°C and the EI ion source to 230°C. Acquire full scan data from m/z 50 to 350 at 70 eV.

Quantitative Data & Fragment Annotation

The following table summarizes the key diagnostic fragments generated by both platforms. Notice how the Q-TOF's accurate mass capabilities allow for the exact differentiation of elemental formulas, whereas the GC-MS provides a distinct, library-matchable nominal mass profile.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossFragment AssignmentRelative Abundance
ESI+ (Q-TOF) 270.0680242.057528.0105 (CO) [M+H−CO]+ High
ESI+ (Q-TOF) 270.0680234.091335.9766 (HCl) [M+H−HCl]+ Low
ESI+ (Q-TOF) 270.068091.0542179.0138 (Core) [C7​H7​]+ (Tropylium)Base Peak
EI (GC-MS) 269.0607240.058029.0027 (CHO•) [M−CHO]+ Medium
EI (GC-MS) 269.060791.0542178.0065 (Core) [C7​H7​]+ (Tropylium)Base Peak

Note: Both techniques exhibit a secondary isotope peak at +2 Da (approx. 32% relative abundance to the primary peak) for all fragments retaining the C3-chlorine atom, validating the presence of the halogen.

Conclusion

For the structural verification of 1-benzyl-3-chloroindole-2-carbaldehyde, ESI-Q-TOF MS/MS offers superior mechanistic insight. The ability to track the exact mass loss of CO (-28.0105 Da) confirms the intact aldehyde functionality, while stepped CID safely maps the connectivity of the benzyl group. Conversely, GC-EI-MS serves as a rugged, high-throughput alternative for routine batch-to-batch quality control, provided the analyst accounts for the aggressive alpha-cleavage of the formyl radical.

References

  • Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide. Benchchem.
  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace.
  • 6.11: Fragmentation Pathways. Chemistry LibreTexts.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde. As a substituted indole derivative, this compound is of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde. As a substituted indole derivative, this compound is of interest in medicinal chemistry and drug discovery.[1] However, its handling and disposal require stringent safety protocols due to its potential hazards, which are inferred from structurally related compounds in the absence of a specific Safety Data Sheet (SDS). This document is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical waste, thereby protecting both laboratory personnel and the environment.

Hazard Assessment and Core Safety Principles

Given the absence of a specific SDS for 1-Benzyl-3-chloroindole-2-carbaldehyde, a precautionary approach is mandatory.[1] The molecule's structure, featuring a chlorinated indole ring and an aldehyde functional group, suggests potential for skin and eye irritation, toxicity, and environmental hazards.[1][2] Therefore, it must be handled as a potentially hazardous substance.[1] The disposal of highly chlorinated organic residues is a significant concern as they are often toxic to plant and animal life and can be non-biodegradable.[3]

Key Safety Considerations:

  • Engineering Controls: All manipulations and preparations for disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is essential. This includes:

    • Eye Protection: Chemical safety goggles or a face shield are required.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn.[1]

    • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities or where splashing is a risk, additional protective clothing may be necessary.[1]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to the presence of a chlorine atom, 1-Benzyl-3-chloroindole-2-carbaldehyde is classified as a halogenated organic compound . This dictates its disposal pathway.

Do NOT mix with:

  • Non-halogenated organic solvents[4][5][6]

  • Aqueous waste (acidic or basic)

  • Oxidizing agents[1]

  • Incompatible chemicals that may react dangerously[4]

The rationale for this strict segregation is twofold: wastes containing chlorinated organic solvents are more expensive to dispose of, and mixing them with other waste streams can lead to dangerous reactions and complicates the disposal process.[4] Some facilities may send chlorinated wastes overseas for high-temperature incineration in approved facilities.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde from the laboratory bench to the designated waste accumulation area.

Materials:

  • Designated, compatible waste container (see Section 4)

  • Waste label

  • Personal Protective Equipment (as outlined in Section 1)

  • Chemical fume hood

Procedure:

  • Preparation: Ensure all necessary PPE is correctly worn before handling the chemical. Perform all operations within a chemical fume hood.

  • Waste Collection:

    • For solid 1-Benzyl-3-chloroindole-2-carbaldehyde, transfer it directly into the designated halogenated solid waste container.

    • For solutions of 1-Benzyl-3-chloroindole-2-carbaldehyde in an organic solvent, transfer the solution into the designated halogenated liquid waste container.

    • For contaminated consumables (e.g., pipette tips, weighing boats, gloves), place them in a dedicated, sealed bag clearly marked as "Contaminated with 1-Benzyl-3-chloroindole-2-carbaldehyde" and then into the solid halogenated waste container.

  • Container Sealing: Securely close the waste container. Do not overfill; a general rule is to fill to no more than 80-90% of the container's capacity.[5][7]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "1-Benzyl-3-chloroindole-2-carbaldehyde"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The laboratory or principal investigator's name

  • Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request: Follow your institution's specific procedures for chemical waste pickup.

Waste Container Specifications

The choice of waste container is crucial to prevent leaks and reactions.

Waste TypeContainer MaterialRecommended Container Type
Solid High-Density Polyethylene (HDPE) or other compatible plasticWide-mouth, screw-cap container
Liquid High-Density Polyethylene (HDPE) or COEX (for specific solvents)Screw-capped 10-liter or smaller polythene drum. Do not use containers with taps.[5]

Important Note: Do not use old food or beverage containers (e.g., milk or soft-drink bottles) as they are made from thin plastics prone to leakage and breakage.[4]

Decontamination of Glassware and Work Surfaces

  • Glassware: Triple rinse glassware that has been in contact with 1-Benzyl-3-chloroindole-2-carbaldehyde with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[6]

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and absorbent pads. The used absorbent pads must be disposed of as solid halogenated waste.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Minor Spill: Ventilate the area and eliminate ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as halogenated solid waste.[5]

  • Major Spill: Evacuate the area and alert your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 1-Benzyl-3-chloroindole-2-carbaldehyde.

G cluster_0 Waste Generation Point (Chemical Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start Waste containing 1-Benzyl-3-chloroindole-2-carbaldehyde is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid solid_container Place in labeled 'HALOGENATED SOLID WASTE' container solid_waste->solid_container liquid_container Place in labeled 'HALOGENATED LIQUID WASTE' container liquid_waste->liquid_container storage Store in designated satellite accumulation area solid_container->storage liquid_container->storage pickup Arrange for pickup by EH&S or licensed waste vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the disposal of 1-Benzyl-3-chloroindole-2-carbaldehyde.

References

  • An In-Depth Technical Guide on the Safe Handling and Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. Benchchem.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. MilliporeSigma.
  • Laboratory chemical waste disposal guidelines. University of Otago.
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